molecular formula C16H15N3O3S B14134931 Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1015856-20-8

Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B14134931
CAS No.: 1015856-20-8
M. Wt: 329.4 g/mol
InChI Key: XJSLSJUSYPBQJD-UHFFFAOYSA-N
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Description

Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that incorporates a thiazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-methoxyphenyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-bromo-4-methoxyacetophenone to introduce the methoxyphenyl group. The final step involves the cyclization with thiourea to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
  • 2-(4-Methoxyphenyl)-4-methylthiazole
  • 4-(4-Methoxyphenyl)-1,2,3-triazole

Uniqueness

Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate is unique due to the combination of the thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research .

Properties

CAS No.

1015856-20-8

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-10-8-13(15(20)22-3)18-19(10)16-17-14(9-23-16)11-4-6-12(21-2)7-5-11/h4-9H,1-3H3

InChI Key

XJSLSJUSYPBQJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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